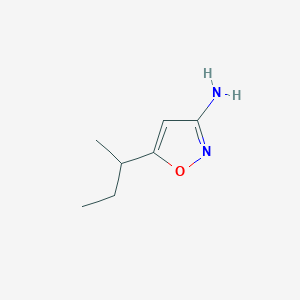

5-(Sec-butyl)isoxazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Sec-butyl)isoxazol-3-amine is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Sec-butyl)isoxazol-3-amine can be achieved through several methods. One common approach involves the cycloaddition of α,β-acetylenic oximes catalyzed by gold(III) chloride (AuCl3) to form substituted isoxazoles . Another method includes the oxidation of propargylamines to oximes followed by copper(I) chloride (CuCl)-mediated intramolecular cyclization . Additionally, the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds under mild conditions can yield 3-substituted isoxazoles .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. One-pot methods, such as the microwave-assisted synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine, are preferred for their efficiency and reduced reaction times . These methods are designed to be cost-effective and environmentally friendly, minimizing waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

5-(Sec-butyl)isoxazol-3-amine undergoes various chemical reactions, including:

Oxidation: Conversion of propargylamines to oximes followed by cyclization.

Reduction: Reduction of nitro groups to amines.

Substitution: Nucleophilic substitution reactions involving the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Sodium hypochlorite, tert-butyl nitrite.

Reducing agents: Hydrogen gas, palladium on carbon (Pd/C).

Catalysts: Gold(III) chloride (AuCl3), copper(I) chloride (CuCl).

Major Products

The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

5-(Sec-butyl)isoxazol-3-amine has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Sec-butyl)isoxazol-3-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the phosphorylation of FLT3, leading to the suppression of tumor growth in certain cancer models . The compound’s effects are mediated through its binding to active sites on target proteins, disrupting their normal function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Sulfamethoxazole: An antibiotic with a similar isoxazole core structure.

Muscimol: A psychoactive compound that acts as a GABA receptor agonist.

Ibotenic acid: A neurotoxin and research tool in neuroscience.

Uniqueness

5-(Sec-butyl)isoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sec-butyl group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and other applications .

Biological Activity

5-(Sec-butyl)isoxazol-3-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 55809-36-4 |

| Molecular Formula | C7H12N2O |

| Molecular Weight | 140.18 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C)N1C=CC(=NO1)C |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. This compound has been studied for its potential effects on:

- Apoptosis Regulation : Similar isoxazole derivatives have shown the ability to modulate apoptosis in cancer cells. For instance, derivatives were found to influence the expression levels of genes associated with apoptosis, such as Bcl-2 and Bax, suggesting that this compound may also exhibit similar properties .

- FLT3 Inhibition : Research indicates that isoxazole derivatives can act as potent inhibitors of FLT3 (FMS-like tyrosine kinase 3), which is a critical target in acute myeloid leukemia (AML). Compounds similar to this compound have demonstrated significant cytotoxicity against FLT3-mutant cell lines, indicating a potential therapeutic application in cancer treatment .

Case Study: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of various isoxazole derivatives on the human promyelocytic leukemia cell line (HL-60). The IC50 values for some derivatives ranged from 86 to 755 μM, indicating varying degrees of cytotoxicity. Specifically, certain compounds induced apoptosis by decreasing Bcl-2 expression while increasing p21^WAF-1 levels, leading to cell cycle arrest .

Comparative Analysis with Related Compounds

This compound can be compared with other isoxazole derivatives based on their biological activities:

| Compound | Activity | IC50 (μM) |

|---|---|---|

| 5-(tert-butyl)isoxazol-3-amine | FLT3 inhibition | <10 |

| This compound | Apoptosis induction in HL-60 | 86 - 755 |

| Isoxazole derivative X | Cytotoxicity against solid tumors | 50 - 200 |

Recent Research Findings

Recent investigations into isoxazole derivatives have highlighted their diverse biological activities:

- Anticancer Properties : Several studies have focused on the anticancer potential of isoxazole derivatives. For example, compounds have been shown to inhibit tumor growth in xenograft models without significant toxicity .

- Neuroprotective Effects : Some isoxazole derivatives have demonstrated neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .

Properties

Molecular Formula |

C7H12N2O |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

5-butan-2-yl-1,2-oxazol-3-amine |

InChI |

InChI=1S/C7H12N2O/c1-3-5(2)6-4-7(8)9-10-6/h4-5H,3H2,1-2H3,(H2,8,9) |

InChI Key |

AABKRGPYNKNDNW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CC(=NO1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.